molecular formula C27H26F3NO5 B11216892 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B11216892
M. Wt: 501.5 g/mol
InChI Key: KWLDLGIOWAILFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a trifluoromethyl group, and a benzoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.

    Attachment of the 4-Methoxyphenoxy Group: This step involves the reaction of the tetrahydroisoquinoline core with 4-methoxyphenol in the presence of a base, such as sodium hydride, to form the ether linkage.

    Addition of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the tetrahydroisoquinoline core with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, halides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, particularly in the central nervous system.

    Signal Transduction Pathways: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents, such as 6,7-dimethoxy-1-[(4-hydroxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline.

    Methoxyphenoxy Compounds: Compounds with similar methoxyphenoxy groups but different core structures, such as 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline.

Uniqueness

The uniqueness of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H26F3NO5

Molecular Weight

501.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C27H26F3NO5/c1-33-20-7-9-21(10-8-20)36-16-23-22-15-25(35-3)24(34-2)14-17(22)11-12-31(23)26(32)18-5-4-6-19(13-18)27(28,29)30/h4-10,13-15,23H,11-12,16H2,1-3H3

InChI Key

KWLDLGIOWAILFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)C(F)(F)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.